molecular formula C24H16N6OS B11046974 2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B11046974
M. Wt: 436.5 g/mol
InChI Key: VUVDSGXSPLPKDF-UHFFFAOYSA-N
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Description

6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines several pharmacologically active moieties, including triazole, quinoline, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with quinoline derivatives in the presence of a catalytic amount of piperidine in refluxing ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity and thereby exerting its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its multi-functional heterocyclic structure, which allows it to interact with multiple biological targets. This versatility makes it a promising candidate for drug development and other scientific applications.

Properties

Molecular Formula

C24H16N6OS

Molecular Weight

436.5 g/mol

IUPAC Name

6-[2-(4-methoxyphenyl)quinolin-4-yl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H16N6OS/c1-31-17-8-6-15(7-9-17)21-14-19(18-4-2-3-5-20(18)26-21)23-29-30-22(27-28-24(30)32-23)16-10-12-25-13-11-16/h2-14H,1H3

InChI Key

VUVDSGXSPLPKDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=NC=C6

Origin of Product

United States

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